1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid
Overview
Description
1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its use in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions . The reaction conditions are generally mild, and the Boc group can be removed using acidic conditions such as trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . These systems provide better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for Boc deprotection, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation and reduction reactions yield corresponding oxidized or reduced products .
Scientific Research Applications
1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids and peptides.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid involves the stability of the tert-butyl carbocation, which is cleaved during deprotection . The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other Boc-protected compounds and enhances its utility in various applications .
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-17(2,3)25-16(24)20-8-6-18(7-9-20)12-10-11(14(21)22)4-5-13(12)19-15(18)23/h4-5,10H,6-9H2,1-3H3,(H,19,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYMBJJXDJNNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C(=O)O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678121 | |
Record name | 1'-(tert-Butoxycarbonyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946135-52-0 | |
Record name | 1′-(1,1-Dimethylethyl) 1,2-dihydro-2-oxospiro[3H-indole-3,4′-piperidine]-1′,5-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946135-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1'-(tert-Butoxycarbonyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the synthesis of this spirocyclic oxindole analogue?
A1: The research article focuses on a novel, efficient, and scalable synthesis of 1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid []. The key steps involve a dianion alkylation, cyclization of ethyl 2-oxindoline-5-carboxylate, and a final demethylation step []. This method is notable as it achieves a 35% overall yield over eight steps without requiring chromatographic purification [].
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